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molecular formula C9H10INO B8293644 2,3-Dimethyl-1,3-benzoxazol-3-ium iodide CAS No. 5260-36-6

2,3-Dimethyl-1,3-benzoxazol-3-ium iodide

Cat. No. B8293644
M. Wt: 275.09 g/mol
InChI Key: GXFFWWZGSFATBE-UHFFFAOYSA-M
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Patent
US04692393

Procedure details

A mixture of 27.7 g (0.1 mole) of 2,3-dimethylbenzoxazolium iodide, 21.6 g (0.11 mole) of N,N'-diphenylformamidine, and 100 ml of acetic anhydride was made and was then refluxed. After cooling the mixture refluxed, 300 ml of acetone were added and were then filtrated to take crystals. The resulted crystals were washed with acetone, so that the objective matter was obtained. The yield thereof was 26.0 g (62%).
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I-:1].[CH3:2][C:3]1[O:4][C:5]2[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=2[N+:7]=1[CH3:8].[C:13]1([NH:19][CH:20]=NC2C=CC=CC=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(O[C:32](=[O:34])[CH3:33])(=O)C>CC(C)=O>[I-:1].[CH3:8][N+:7]1[C:6]2[CH:9]=[CH:10][CH:11]=[CH:12][C:5]=2[O:4][C:3]=1[CH:2]=[CH:20][N:19]([C:32](=[O:34])[CH3:33])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
27.7 g
Type
reactant
Smiles
[I-].CC=1OC2=C([N+]1C)C=CC=C2
Name
Quantity
21.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC=NC1=CC=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then refluxed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
FILTRATION
Type
FILTRATION
Details
were then filtrated
WASH
Type
WASH
Details
The resulted crystals were washed with acetone, so that the objective matter
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The yield

Outcomes

Product
Name
Type
Smiles
[I-].C[N+]1=C(OC2=C1C=CC=C2)C=CN(C2=CC=CC=C2)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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